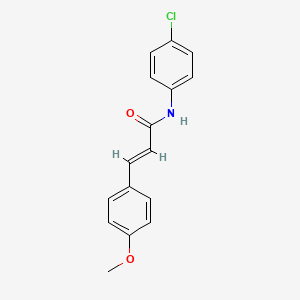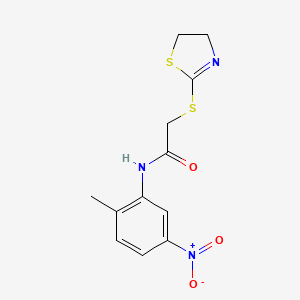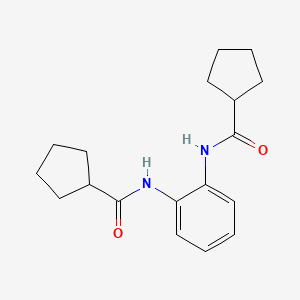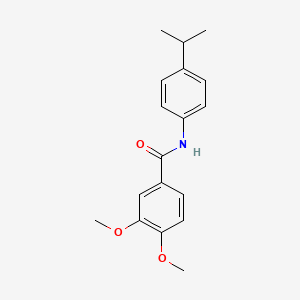
N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as CMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the acrylamide family and is known for its unique chemical structure, which makes it a promising candidate for drug development. In
作用机制
The mechanism of action of CMMA is not fully understood, but it is believed to involve the inhibition of specific signaling pathways involved in cancer progression and inflammation. CMMA has been shown to inhibit the activity of the NF-κB signaling pathway, which is known to play a key role in cancer progression and inflammation. Additionally, CMMA has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
CMMA has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and reduction of inflammation. Additionally, CMMA has been shown to have a low toxicity profile, with studies suggesting that it is well-tolerated in animal models.
实验室实验的优点和局限性
One of the main advantages of CMMA for lab experiments is its potent anti-cancer properties, which make it a promising candidate for drug development. Additionally, CMMA has a low toxicity profile, which makes it a safer alternative to other anti-cancer drugs that can cause significant side effects. However, the synthesis of CMMA is a complex process that requires specialized equipment and expertise, which can limit its availability for lab experiments.
未来方向
There are several future directions for the research on CMMA. One potential avenue is the development of CMMA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of CMMA in human clinical trials.
合成方法
The synthesis of CMMA involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form 4-chloro-α-(4-methoxyphenyl)-cinnamic acid. This intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then hydrolyzed to form CMMA. The synthesis of CMMA is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
科学研究应用
CMMA has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-cancer properties, with studies showing that it can induce apoptosis in a variety of cancer cell lines. Additionally, CMMA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. CMMA has also been investigated for its potential as an anti-inflammatory agent, with studies suggesting that it can reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANKHJVPPFHYMQ-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)


![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)




![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)

![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)